molecular formula C18H25N5O2S B2730146 2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine CAS No. 946282-57-1

2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B2730146
CAS No.: 946282-57-1
M. Wt: 375.49
InChI Key: AXPFBKNVOWCSML-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine core with a suitable piperazine derivative.

    Final coupling: The final step involves the coupling of the intermediate with p-toluidine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine moieties, using appropriate nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.

    Chemical Research: The compound is used as a building block in the synthesis of other complex molecules and as a reference compound in analytical studies.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(4-(ethylsulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    2-(4-(4-acetamidophenylsulfonyl)piperazin-1-yl)ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its antihypertensive activity.

    4-(4-chlorobenzoyl)-2-amino-3-(N-substituted)piperazin-1-ylthiophenes: Studied for their potential as allosteric enhancers.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylsulfonyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-4-26(24,25)23-11-9-22(10-12-23)18-19-15(3)13-17(21-18)20-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPFBKNVOWCSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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